molecular formula C10H14N2O2 B15312846 n-(4-(2-Amino-1-hydroxyethyl)phenyl)acetamide

n-(4-(2-Amino-1-hydroxyethyl)phenyl)acetamide

Cat. No.: B15312846
M. Wt: 194.23 g/mol
InChI Key: AKHMNMOIRBSLGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-Amino-1-hydroxyethyl)phenyl)acetamide is a synthetic organic compound of interest in medicinal chemistry and pharmacological research. Its structure features an acetamide group linked to a phenyl ring substituted with a 1-hydroxy-2-aminoethyl side chain. This beta-hydroxyamine moiety is structurally similar to other phenolic derivatives known to act as agonists of the beta-2 adrenergic receptor . As such, one primary research application of this compound is in the investigation and development of new bronchodilators for the potential treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The compound is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions. Specific details regarding its mechanism of action, pharmacological profile, solubility, storage conditions, and handling hazards were not located in the search results and should be confirmed by the supplier.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

N-[4-(2-amino-1-hydroxyethyl)phenyl]acetamide

InChI

InChI=1S/C10H14N2O2/c1-7(13)12-9-4-2-8(3-5-9)10(14)6-11/h2-5,10,14H,6,11H2,1H3,(H,12,13)

InChI Key

AKHMNMOIRBSLGR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(CN)O

Origin of Product

United States

Preparation Methods

Reductive Amination Route

A foundational method for synthesizing N-(4-(2-Amino-1-hydroxyethyl)phenyl)acetamide involves reductive amination. This two-step process begins with the condensation of 4-aminoacetophenone with glycolaldehyde, followed by selective reduction of the resulting imine. The reaction is typically conducted in anhydrous ethanol under reflux, with sodium cyanoborohydride serving as the reducing agent.

Key steps include:

  • Condensation : 4-Aminoacetophenone reacts with glycolaldehyde in a 1:1 molar ratio at 60°C for 6 hours, forming an intermediate Schiff base.
  • Reduction : The imine intermediate is reduced using NaBH$$_3$$CN at pH 5–6 (maintained by acetic acid buffer), yielding the 2-amino-1-hydroxyethyl side chain.

The crude product is purified via recrystallization from ethanol/water (3:1), achieving yields of 68–72%. Challenges include controlling regioselectivity and minimizing over-reduction byproducts.

Acetylation of Aminophenol Derivatives

An alternative route employs acetylation of 4-(2-amino-1-hydroxyethyl)phenol. This method utilizes acetic anhydride as the acetylating agent in the presence of pyridine as a base. The reaction proceeds at room temperature for 12 hours, followed by aqueous workup and silica gel chromatography.

$$
\text{4-(2-Amino-1-hydroxyethyl)phenol} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{Pyridine}} \text{this compound}
$$

Yields range from 85–90%, with purity >95% confirmed by HPLC. This method is advantageous for small-scale synthesis but faces scalability limitations due to pyridine toxicity.

Catalytic Methods

Metal-Catalyzed Acetylation

Recent advances leverage metal catalysts for selective N-acetylation. Zinc acetate (Zn(OAc)$$_2$$) in acetic acid enables efficient acetylation of 4-(2-amino-1-hydroxyethyl)aniline under mild conditions. The protocol involves:

  • Reagents : 1 mmol amine, 0.25 mmol Zn(OAc)$$_2$$, 1.2 mL acetic acid
  • Conditions : Reflux at 110°C for 3 hours
  • Yield : 92% with >99% chemoselectivity

This method avoids stoichiometric bases and minimizes side reactions. Comparative data for metal catalysts are summarized below:

Catalyst Temperature (°C) Time (h) Yield (%) Selectivity (%)
Zn(OAc)$$_2$$ 110 3 92 99
Mg(OAc)$$_2$$ 110 3.5 89 97
Cu(OAc)$$_2$$ 110 2.75 91 98

Enzymatic Reduction for Stereocontrol

Enzymatic synthesis offers enantioselective production of the (R)-enantiomer. A ketoreductase-mediated reduction of N-(4-acetylphenyl)acetamide generates (R)-N-(4-(1-hydroxyethyl)phenyl)acetamide with 73% enantiomeric excess (ee).

Procedure :

  • Substrate : 10 mM N-(4-acetylphenyl)acetamide
  • Enzyme : Recombinant ketoreductase KRED-101 (1 mg/mL)
  • Cofactor : NADPH (0.2 mM) in phosphate buffer (pH 7.0)
  • Conditions : 30°C, 24 hours
  • Outcome : 73% ee, 58% conversion

This method is scalable for chiral synthesis but requires optimization to improve ee and reaction rates.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Industrial protocols employ continuous flow reactors to enhance efficiency. Key parameters include:

  • Reactors : Microfluidic tubular reactors with static mixers
  • Conditions : 80°C, 10 bar pressure, residence time 15 minutes
  • Yield : 89% with 99.5% purity

Automated systems integrate real-time HPLC monitoring, enabling rapid adjustment of flow rates and stoichiometry.

Solvent-Free Mechanochemical Synthesis

Ball milling techniques eliminate solvent use, combining 4-aminophenylacetamide and ethylene oxide in a 1:1.2 molar ratio. After 2 hours of milling at 30 Hz, the product is isolated in 82% yield. This method reduces waste and energy consumption.

Purification and Characterization

Chromatographic Purification

Flash chromatography on silica gel (ethyl acetate/hexanes, 1:3) removes unreacted starting materials. Final purity (>99%) is confirmed by:

  • HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 60:40)
  • NMR : $$^1$$H NMR (400 MHz, CDCl$$_3$$): δ 7.42 (d, J = 8.4 Hz, 2H), 6.92 (d, J = 8.4 Hz, 2H), 4.85 (br s, 1H), 3.72 (m, 1H), 2.98 (dd, J = 12.8, 4.4 Hz, 1H), 2.78 (dd, J = 12.8, 8.0 Hz, 1H), 2.15 (s, 3H).

Crystallization Optimization

Recrystallization from ethyl acetate/n-heptane (1:4) yields needle-like crystals with a melting point of 156–158°C.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Environmental Impact
Reductive Amination 72 95 Moderate High (solvent use)
Metal-Catalyzed 92 99 High Low
Enzymatic 58 98 Low Very Low
Continuous Flow 89 99.5 Very High Moderate

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-Amino-1-hydroxyethyl)phenyl)acetamide undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The amino and hydroxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenylacetamides.

Scientific Research Applications

N-(4-(2-Amino-1-hydroxyethyl)phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-(2-Amino-1-hydroxyethyl)phenyl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target enzyme. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Paracetamol (N-(4-Hydroxyphenyl)acetamide)

Structure: A single hydroxyl group at the 4-position of the phenyl ring. Activity: Widely used as an analgesic and antipyretic. Paracetamol’s mechanism involves cyclooxygenase (COX) inhibition and modulation of the endocannabinoid system . Key Differences:

  • The absence of the 2-amino-1-hydroxyethyl group in paracetamol reduces its polarity compared to the target compound.
  • Paracetamol’s hepatotoxicity at high doses is linked to its metabolism into N-acetyl-p-benzoquinone imine (NAPQI) .

N-[4-(Piperazin-1-ylsulfonyl)phenyl]acetamide (Compound 37)

Structure: A piperazinylsulfonyl group at the 4-position. Activity: Demonstrated anti-hypernociceptive effects in inflammatory pain models, comparable to paracetamol . Key Differences:

  • The sulfonamide group enhances steric bulk and electronic effects, which may improve binding to pain-related receptors.
  • Unlike the target compound’s amino-hydroxyethyl side chain, this derivative’s sulfonamide group could influence solubility and membrane permeability.

N-(4-(N-(Naphthalen-1-yl)sulfamoyl)phenyl)acetamide (Compound 4q)

Structure : A naphthalene-sulfonamide substituent.
Activity : Part of a series of sulfonamides synthesized for antimicrobial or anti-inflammatory applications .
Key Differences :

  • The bulky naphthalene group may enhance receptor selectivity but reduce solubility.

Chlorinated Acetamide Derivatives (Compounds 4–6 in )

Structure : Chlorine atoms at various positions on the phenyl ring (e.g., N-(3-chloro-4-hydroxyphenyl)acetamide).
Activity : These compounds are photodegradation products of paracetamol, with uncharacterized biological activities .
Key Differences :

  • Chlorine substituents increase electronegativity and metabolic stability but may elevate toxicity risks.
  • The target compound’s amino-hydroxyethyl group introduces hydrogen-bonding capacity absent in chlorinated analogs.

N-(4-Acetyl-3-hydroxyphenyl)acetamide

Structure : Acetyl and hydroxyl groups at the 4- and 3-positions, respectively.
Activity : Studied for its chemical properties but lacks detailed pharmacological data .
Key Differences :

  • The acetyl group may enhance lipophilicity, contrasting with the hydrophilic amino-hydroxyethyl group in the target compound.

Discussion of Functional Group Impact

  • Sulfonamide Derivatives : Exhibit varied bioactivities depending on substituent size and electronics, but may face challenges in solubility .

Biological Activity

N-(4-(2-Amino-1-hydroxyethyl)phenyl)acetamide, also referred to as N-[4-(2-amino-1-hydroxyethyl)phenyl]acetamide, is an organic compound with significant biological activity. This article delves into its chemical properties, biological effects, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H14N2O2C_{10}H_{14}N_{2}O_{2} and a molecular weight of approximately 194.23 g/mol. Its structure features a phenyl ring substituted with an amino group and a hydroxyethyl group, along with an acetamide moiety. This unique configuration allows the compound to participate in various biochemical interactions.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Functional GroupsAmino, Hydroxyethyl, Acetamide

1. Receptor Agonism

Research indicates that this compound may act as an agonist for the beta-2 adrenergic receptor (β2AR). This receptor is crucial in various physiological processes, including airway dilation and metabolic regulation. The agonistic activity suggests potential applications in treating respiratory conditions such as asthma or chronic obstructive pulmonary disease (COPD) .

2. Enzyme Interactions

The compound's structural characteristics imply its potential role as a substrate or inhibitor in enzyme kinetics studies. Preliminary studies suggest that it may interact with specific enzymes involved in metabolic pathways. Further investigation through binding affinity assays and functional studies is necessary to characterize these interactions comprehensively .

Study on Analgesic Properties

A study assessed the analgesic effects of this compound analogs, comparing them to traditional analgesics like acetaminophen (APAP). The findings indicated that while APAP has known hepatotoxic effects, certain derivatives of this compound exhibited reduced toxicity while maintaining analgesic efficacy .

Anticonvulsant Activity Assessment

Another research effort focused on synthesizing new derivatives based on the structure of this compound. These derivatives were evaluated for anticonvulsant activity in animal models. Results revealed varying degrees of efficacy, suggesting that modifications to the acetamide structure could enhance therapeutic outcomes .

Q & A

Q. What spectroscopic techniques are essential for confirming the structural integrity of N-(4-(2-Amino-1-hydroxyethyl)phenyl)acetamide?

  • Methodological Answer : Structural validation requires a combination of 1H and 13C NMR to confirm proton/carbon environments (e.g., amide NH, aromatic protons, and hydroxyethyl groups). IR spectroscopy identifies functional groups like the amide C=O stretch (~1650–1680 cm⁻¹) and hydroxyl O-H stretch (~3200–3600 cm⁻¹). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. For complex stereochemistry, advanced techniques like 2D NMR (COSY, HSQC) resolve coupling interactions .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer : Key steps include:
  • Acetylation : Reacting 4-(2-amino-1-hydroxyethyl)aniline with acetic anhydride under basic conditions (e.g., pyridine) to form the acetamide backbone.
  • Hydroxyethyl Group Introduction : Reductive amination of a ketone intermediate (e.g., 4-acetylphenylacetamide) using sodium borohydride (NaBH4) or catalytic hydrogenation.
  • Protection/Deprotection : Temporary protection of the amino group with Boc anhydride to prevent side reactions during synthesis .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo pharmacological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from bioavailability limitations or metabolic instability . Strategies include:
  • ADME Profiling : Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to assess metabolic degradation.
  • Solubility Enhancement : Introduce polar substituents (e.g., hydroxyethyl groups) to improve aqueous solubility, as seen in structurally similar acetamides .
  • Pharmacokinetic Modeling : Adjust in vivo dosing regimens based on half-life data from plasma stability studies .

Q. What experimental strategies are recommended for elucidating the structure-activity relationship (SAR) of derivatives?

  • Methodological Answer : SAR studies involve:
  • Systematic Substituent Variation : Modify the phenyl ring (e.g., halogenation, methoxy groups) and hydroxyethyl chain length.
  • Biological Assays : Test derivatives in enzyme inhibition (e.g., kinase assays) or receptor-binding studies (e.g., radioligand displacement).
  • Computational Modeling : Perform molecular docking to predict binding affinities to target proteins (e.g., kinases, GPCRs) using software like AutoDock .

Q. What methodological considerations are critical when designing assays to evaluate this compound as a kinase inhibitor?

  • Methodological Answer : Key considerations include:
  • Kinase Panel Selection : Use broad-spectrum kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.
  • ATP Competition : Match ATP concentrations to physiological levels (1–10 mM) in enzymatic assays.
  • Cellular Validation : Confirm inhibition via Western blot for phosphorylated substrates (e.g., ERK, Akt).
  • Selectivity Profiling : Compare IC50 values against structurally unrelated kinases to rule out nonspecific binding .

Q. How can stability issues during storage and handling be addressed?

  • Methodological Answer : Stability optimization strategies:
  • Storage Conditions : Store lyophilized powder under inert gas (N2/Ar) at -20°C to prevent oxidation/hydrolysis.
  • Purity Monitoring : Regular HPLC analysis (C18 column, UV detection at 254 nm) to track degradation.
  • Excipient Use : Add stabilizers like trehalose or cyclodextrins in solution formulations to enhance shelf life .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s cytotoxicity in different cell lines be interpreted?

  • Methodological Answer : Contradictions may stem from cell line-specific expression of target proteins or metabolic enzymes. Steps to resolve:
  • Target Validation : Use CRISPR knockouts or siRNA silencing to confirm mechanism-dependent toxicity.
  • Metabolic Profiling : Compare metabolite formation (e.g., cytochrome P450 isoforms) in responsive vs. non-responsive cell lines.
  • Dose-Response Curves : Evaluate cytotoxicity across a wider concentration range (e.g., 0.1–100 µM) to identify threshold effects .

Comparative Structural Analysis

Q. How does the hydroxyethyl substituent influence bioavailability compared to other acetamide derivatives?

  • Methodological Answer : The hydroxyethyl group enhances aqueous solubility via hydrogen bonding, improving oral bioavailability. Comparative studies with analogs lacking this group (e.g., N-(4-ethylphenyl)acetamide) show lower logP values and higher Cmax in pharmacokinetic assays. Molecular dynamics simulations further reveal improved membrane permeability due to polar interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.